3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline
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Overview
Description
3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline is an organic compound that features a bromine atom, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline typically involves the following steps:
Formation of Pyrrolidine-1-yl-carbonyl Group: This step involves the reaction of the brominated aniline with pyrrolidine and a carbonylating agent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and carbonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products such as nitro or hydroxyl derivatives.
Reduction: Formation of reduced products like amines or alcohols.
Scientific Research Applications
3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the pyrrolidine-1-yl-carbonyl group, making it less versatile in certain reactions.
4-(Pyrrolidine-1-yl-carbonyl)-aniline:
Uniqueness
3-Bromo-4-(pyrrolidine-1-yl-carbonyl)-aniline is unique due to the presence of both the bromine atom and the pyrrolidine-1-yl-carbonyl group, which confer distinct chemical and biological properties. This combination allows for a wider range of reactions and applications compared to similar compounds.
Properties
IUPAC Name |
(4-amino-2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXXNTYRCJFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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